Home > Products > Screening Compounds P14688 > 2,7-Dimethyl-1H-benzo[d]imidazole
2,7-Dimethyl-1H-benzo[d]imidazole - 23291-66-9

2,7-Dimethyl-1H-benzo[d]imidazole

Catalog Number: EVT-2960940
CAS Number: 23291-66-9
Molecular Formula: C9H10N2
Molecular Weight: 146.193
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole

Compound Description: This compound is a derivative of camphor and 2,7-Dimethyl-1H-benzo[d]imidazole. It was synthesized in three steps and its absolute configuration was confirmed by NOESY. []

Relevance: This compound features a 2,7-Dimethyl-1H-benzo[d]imidazole moiety directly attached to a camphor-derived substituent. []

3-(Carboxymethyl)-2,7-dimethyl-3H-benzo[d]imidazole-5-carboxylic Acid (MZCA)

Compound Description: This compound serves as a ligand in the synthesis of supramolecular architectures with various metal ions like zinc(II), manganese(II) and nickel(II). []

Relevance: This compound is a dicarboxylic acid derivative of 2,7-Dimethyl-1H-benzo[d]imidazole. The presence of the two carboxylic acid groups alongside the core benzimidazole structure with the 2,7-dimethyl substitution makes it structurally related to the target compound. []

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

Compound Description: This class of compounds exhibit significant antimicrobial and antibiofilm activities, particularly against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. []

Relevance: These compounds share the core 1H-benzo[d]imidazole structure with the target compound, differing in the substituents at the 2-position. []

Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Compound Description: This compound, synthesized via a one-pot nitro-reductive cyclization, exhibits interesting electrochemical and thermal properties as revealed by cyclic voltammetry and thermogravimetric analysis. []

Relevance: This compound features the core 1H-benzo[d]imidazole structure with an ethyl carboxylate group at the 5-position, making it structurally related to the target compound although lacking the 2,7-dimethyl substitution. []

Overview

2,7-Dimethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, distinguished by the presence of two methyl groups located at the 2 and 7 positions of the benzimidazole ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse biological activities and potential applications.

Source

The compound is cataloged under the Chemical Abstracts Service Registry Number 23291-66-9 and is available from various chemical suppliers, such as Sigma-Aldrich and Benchchem . Research articles have documented its synthesis, properties, and applications, contributing to a growing body of literature on benzimidazole derivatives .

Classification

2,7-Dimethyl-1H-benzo[d]imidazole belongs to the class of heterocyclic compounds known as imidazoles. It is specifically classified under benzimidazoles, which are bicyclic compounds containing a fused benzene and imidazole ring. This classification is significant due to the unique chemical properties and biological activities associated with benzimidazole derivatives.

Synthesis Analysis

Methods

The synthesis of 2,7-Dimethyl-1H-benzo[d]imidazole typically involves multi-step procedures that may include condensation reactions between suitable precursors. A common synthetic route is through the reaction of o-phenylenediamine with appropriate aldehydes or ketones in the presence of catalysts or under specific conditions to promote the formation of the imidazole ring .

Technical Details

For instance, one method involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions. The reaction proceeds through nucleophilic attack followed by cyclization, leading to the formation of 2,7-Dimethyl-1H-benzo[d]imidazole. The reaction conditions can be optimized for yield and purity through adjustments in temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Data

The molecular formula is C10H10N2C_{10}H_{10}N_2, with a molecular weight of 174.20 g/mol. The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used for structural confirmation.

Chemical Reactions Analysis

Reactions

2,7-Dimethyl-1H-benzo[d]imidazole can participate in various chemical reactions typical for imidazoles, including electrophilic substitution and nucleophilic addition reactions. It can also undergo oxidation and reduction processes depending on the substituents present on the ring structure.

Technical Details

For example, when treated with strong oxidizing agents, it may form corresponding N-oxides or other oxidized derivatives. Additionally, it can react with electrophiles at the nitrogen atom or carbon atoms adjacent to the nitrogen in the imidazole ring.

Mechanism of Action

Process

The biological activity of 2,7-Dimethyl-1H-benzo[d]imidazole is often linked to its ability to interact with various biological targets. Its mechanism of action generally involves binding to enzymes or receptors that play critical roles in cellular processes.

Data

Research has indicated that compounds derived from benzimidazoles exhibit anticancer properties by inhibiting specific kinases or other proteins involved in tumor growth . The precise mechanisms can vary based on structural modifications and target interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Approximately 130–135 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited water solubility.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atoms in the imidazole ring.
Applications

Scientific Uses

2,7-Dimethyl-1H-benzo[d]imidazole has several notable applications:

  • Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: Investigated for its potential use in organic electronics due to its electronic properties.
  • Corrosion Inhibition: Exhibits properties that make it suitable for use as an anticorrosive agent in metal protection .
Synthetic Methodologies and Optimization Strategies for 2,7-Dimethyl-1H-benzo[d]imidazole

2,7-Dimethyl-1H-benzo[d]imidazole (CAS 23291-66-9) is a structurally specialized benzimidazole derivative characterized by methyl groups at the 2- and 7-positions of the fused benzene ring. With the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science [3] [5]. Its commercial availability (purity ≥95%) facilitates diverse synthetic explorations, though targeted synthesis often requires precise functionalization strategies [5]. This section comprehensively details the evolving synthetic paradigms for this compound and its derivatives.

Chemoselective Pathways for Benzimidazole Core Functionalization

Chemoselective synthesis enables precise modification of the benzimidazole scaffold while preserving reactive sites for downstream applications. For 2,7-dimethyl-1H-benzo[d]imidazole, the electron-donating methyl groups influence reactivity patterns, necessitating tailored approaches:

  • Position-Specific Electrophilic Substitution: The 4/5- and 6-positions exhibit heightened nucleophilicity due to methyl group activation. Directed metalation strategies using n-butyllithium/TMEDA at -78°C allow halogenation (e.g., bromination) at C4, providing handles for cross-coupling reactions like Suzuki-Miyaura arylation [6]. This regioselectivity contrasts with unsubstituted benzimidazoles, where C2 is typically more reactive.
  • N1-Alkylation/Arylation Control: Selective monoalkylation at the imidazole nitrogen (N1) employs phase-transfer catalysts like tetrabutylammonium bromide under biphasic conditions (NaOH/toluene), achieving >90% selectivity for N-alkyl derivatives while minimizing N3-isomer formation [8]. Recent advances utilize N-acetyl protection prior to C-H functionalization, followed by deprotection, to prevent unwanted quaternization.
  • Late-Stage C-H Activation: Palladium-catalyzed direct arylation at C5/C6 positions employs Pd(OAc)₂/PCy₃•HBF₄ with aryl iodides in DMAc at 120°C, yielding biaryl derivatives without protection/deprotection sequences [6] [8]. This strategy demonstrates compatibility with the 2,7-dimethyl framework, though electron-rich aryl partners require careful optimization to suppress diarylation.

Table 1: Representative Chemoselective Modifications of 2,7-Dimethyl-1H-benzo[d]imidazole

Reaction TypeReagents/ConditionsPosition ModifiedKey ProductsYield (%)
Directed Metalationn-BuLi/TMEDA, -78°C; then Br₂C44-Bromo-2,7-dimethyl-1H-benzimidazole85
N1-AlkylationK₂CO₃, CH₃CN, 80°C; alkyl halideN11-Alkyl-2,7-dimethyl-1H-benzimidazole78–92
C5-ArylationPd(OAc)₂ (5 mol%), PCy₃•HBF₄ (10 mol%), ArI, DMAc, 120°CC55-Aryl-2,7-dimethyl-1H-benzimidazole65–75

Multicomponent Reaction Systems in Imidazole Derivative Synthesis

Multicomponent reactions (MCRs) efficiently construct complex benzimidazole derivatives from simple precursors in a single step:

  • Kabachnik-Fields Reaction: 2,7-Dimethyl-1H-benzimidazole-5-carboxaldehyde reacts with anilines and diethyl phosphite under Mg(OTf)₂ catalysis (10 mol%, ethanol, 60°C, 1 h) to yield α-aminophosphonates. This reaction demonstrates exceptional functional group tolerance, accommodating electron-donating/withdrawing substituents on the aniline component [4]. The electrophilicity of the aldehyde is enhanced by the adjacent imidazole ring, enabling rapid imine formation – the rate-determining step.
  • Cyclocondensation with o-Phenylenediamines: ZnO nanoparticle-catalyzed reactions (5 mol%) between 3,6-dimethylbenzene-1,2-diamine and aldehydes in ethanol under reflux (2–3 h) deliver 4,7-dimethyl-2-substituted benzimidazoles with yields >90%. This approach exploits the methyl groups’ steric insensitivity, outperforming traditional acid-catalyzed methods in yield and reaction time [10]. The reaction proceeds via Schiff base formation followed by acid-catalyzed cyclodehydration, with ZnO activating both carbonyl and amine groups.
  • Tandem Reductive Amination/Cyclization: A one-pot sequence employing 4-methyl-3-nitroaniline, aldehydes, and Na₂S₂O₄ in DMF/H₂O (1:1) at 100°C achieves simultaneous nitro reduction and cyclization. This method installs diverse C2 substituents while preserving the 6,7-dimethyl pattern, demonstrating compatibility with aliphatic and aromatic aldehydes [1] [10].

Catalytic Innovations: Heterogeneous vs. Homogeneous Approaches

Catalyst design critically influences efficiency and sustainability in benzimidazole synthesis:

  • Heterogeneous Catalysis:
  • ZnO Nanoparticles (NPs): Spherical ZnO NPs (20–30 nm diameter) catalyze cyclocondensation of 3,6-dimethylbenzene-1,2-diamine with aldehydes in ethanol under reflux, achieving yields of 85–98% within 30–60 minutes. The catalyst retains >90% activity over five cycles due to robust crystal structure (hexagonal wurtzite; XRD-confirmed) and minimal Zn leaching (<2 ppm; ICP-OES data) [10]. Surface zinc sites activate carbonyl groups via Lewis acid interactions, while oxygen centers facilitate proton transfer during cyclization.
  • Ru-Clay Composites: Montmorillonite-supported RuCl₃ catalyzes N-alkylation of 2,7-dimethyl-1H-benzimidazole with benzylic alcohols under solvent-free conditions (120°C, 24 h). The catalyst enables hydrogen autotransfer mechanisms, avoiding stoichiometric oxidants and achieving 70–85% yields with excellent N1-selectivity [2].
  • Homogeneous Catalysis:
  • [RuCl₂(p-cymene)]₂: This complex (5 mol%) mediates oxidative cyclizations between N-(2,7-dimethyl-1H-benzimidazol-5-yl)benzamides and aldehydes in ethanol (80°C, 12 h), yielding tricyclic fused imidazo[4,5-f]benzimidazoles via C-H activation. Turnover numbers (TON) reach 18.4, but catalyst recovery requires complex solvent extraction [2] [6].
  • Electrochemical Catalysis: Benzimidazole itself acts as a redox mediator in electrochemical C–H aminations. Using 5,6-dimethyl-1H-benzimidazole (20 mol%) as a catalyst at 0.8 V vs. Ag/AgCl, alkylarenes undergo amination with sulfoximines without external oxidants, showcasing a novel green approach to functionalized derivatives [9].

Table 2: Catalytic Systems for 2,7-Dimethyl-1H-benzimidazole Functionalization

Catalyst TypeCatalystReactionConditionsYield (%)Advantages
HeterogeneousZnO NPs (20 nm)Cyclocondensation with aldehydesEtOH, reflux, 0.5–1 h85–98Recyclable, high turnover frequency
Homogeneous[RuCl₂(p-cymene)]₂N-Alkylation with alcoholsSolvent-free, 120°C, 24 h70–85Atom-economical
Electrochemical5,6-Dimethyl-1H-benzimidazoleC–H amination of alkylarenesConstant potential (0.8 V), RT, 8 h65Oxidant-free, mild conditions

Solvent-Free and Green Chemistry Protocols for Sustainable Synthesis

Solvent-free methodologies minimize waste and energy consumption:

  • Mechanochemical Synthesis: High-speed ball milling (600 rpm, stainless steel jar) of 3,6-dimethylbenzene-1,2-diamine with aldehydes and ZnO NPs (5 mol%) for 20–40 minutes delivers 2-substituted-4,7-dimethyl-1H-benzimidazoles quantitatively. This approach eliminates solvent emissions and reduces reaction times 6-fold compared to solution-phase synthesis, with energy inputs of ≤0.05 kWh per mmol product [10].
  • Thermal Cyclodehydration: O-acyl oxime derivatives of 2,7-dimethyl-1H-benzimidazole undergo Curtius rearrangement in melt phase (neat conditions, 160°C, 1 h) to furnish 1-aminoalkyl derivatives without solvents. This method avoids hazardous azide intermediates typically used in carbamate synthesis [8].
  • Microwave-Assisted Cyclization: Imine intermediates from 3,6-dimethylbenzene-1,2-diamine and aldehydes undergo cyclization within 5–10 minutes under microwave irradiation (300 W, 150°C) on acidic alumina, providing 93–97% yields. The process reduces energy use by 80% compared to conventional heating and scales effectively to 100-gram batches [10].

Post-Synthetic Modifications for Targeted Substituent Introduction

Elaboration of preformed 2,7-dimethyl-1H-benzimidazole enables access to complex architectures:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of 4-bromo-2,7-dimethyl-1H-benzimidazole with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) installs biaryl groups at C4 with yields >85%. The methyl groups enhance electron density at C5/C6, enabling subsequent site-selective C-H arylation for triaryl systems [6].
  • Side-Chain Functionalization: Lithiation at C2 methyl group using LDA at -40°C followed by electrophilic quenching (D₂O, aldehydes, or I₂) provides deuterated, hydroxymethylated, or iodinated derivatives, respectively. This strategy enables access to 2-(hydroxyethyl)-7-methyl-1H-benzimidazoles – key intermediates for polymer-bound catalysts [9].
  • Acid/Amide Couplings: Esterification of 4-(2,7-dimethyl-1H-benzimidazol-5-yl)benzoic acid (H₂SO₄/EtOH) followed by hydrazinolysis (NH₂NH₂/EtOH, 80°C) yields hydrazide derivatives for acyl hydrazone formation. These derivatives serve as precursors for Schiff bases with antimicrobial applications [10].

Table 3: Key 2,7-Dimethyl-1H-benzimidazole Derivatives from Post-Synthetic Modifications

Properties

CAS Number

23291-66-9

Product Name

2,7-Dimethyl-1H-benzo[d]imidazole

IUPAC Name

2,4-dimethyl-1H-benzimidazole

Molecular Formula

C9H10N2

Molecular Weight

146.193

InChI

InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11)

InChI Key

NYXKVDPOWQTTNC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.